molecular formula C28H28O4Si B108510 Tetrabenzyl orthosilicate CAS No. 4424-00-4

Tetrabenzyl orthosilicate

Cat. No. B108510
CAS RN: 4424-00-4
M. Wt: 456.6 g/mol
InChI Key: BINKQJJWJHNOSQ-UHFFFAOYSA-N
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Description

Tetrabenzyl orthosilicate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and synthesis methods are mentioned, which can give insights into the properties and potential synthesis routes for tetrabenzyl orthosilicate. For instance, the synthesis of mesoporous silica particles from tetramethyl orthosilicate (TMOS) suggests that orthosilicate compounds can be used to create materials with high surface areas and tailored pore structures . Similarly, the preparation of spherical silica particles using the Stöber process with tetra-ethyl-orthosilicate (TEOS) indicates that orthosilicates are precursors in the formation of silica-based materials .

Synthesis Analysis

The synthesis of related compounds involves the use of orthosilicate esters as precursors. For example, the synthesis of mesoporous silica particles from TMOS involves controlled polymerization and hydrolysis steps . The Stöber process, which uses TEOS, is another method that can potentially be adapted for the synthesis of tetrabenzyl orthosilicate, as it allows for the preparation of monodisperse silica particles . The synthesis of tetra(o-cyanobenzyl)tin, although not an orthosilicate, provides an example of how organic groups can be attached to a central atom to form a compound with a distorted tetrahedral geometry .

Molecular Structure Analysis

The molecular structure of tetrabenzyl orthosilicate is not directly provided, but the structure of related compounds can offer some insights. For instance, the crystal structure of tetra(o-cyanobenzyl)tin shows a distorted tetrahedral geometry around the central atom . This suggests that tetrabenzyl orthosilicate may also adopt a tetrahedral geometry with benzyl groups attached to the silicon atom.

Chemical Reactions Analysis

The papers do not provide specific reactions for tetrabenzyl orthosilicate, but they do discuss reactions of similar compounds. For example, the acid-catalyzed sol-gel polymerization of TEOS involves hydrolysis and condensation reactions, which could be relevant to the reactivity of tetrabenzyl orthosilicate . The protection of tetrazoles using a 2,4-dimethoxybenzyl group and its subsequent deprotection under mild conditions indicates that benzyl groups can be manipulated under certain conditions, which may be applicable to the chemical reactions of tetrabenzyl orthosilicate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabenzyl orthosilicate can be inferred from the properties of related compounds. Mesoporous silica particles synthesized from TMOS have high surface areas and large pores, which could be indicative of the porosity that tetrabenzyl orthosilicate might exhibit . The use of TEOS in the Stöber process to create uniform-sized silica particles suggests that orthosilicates can lead to materials with controlled particle sizes . The photophysical properties of hexabenzo[a,c,fg,j,l,op]tetracene, although not an orthosilicate, demonstrate how the structure of benzyl-substituted compounds can influence their solid-state properties .

Scientific Research Applications

  • Corrosion Protection in Epoxy Coatings Tetrabenzyl orthosilicate (TBO), a variant of tetraethyl orthosilicate (TEOS), can be utilized in the development of corrosion-resistant coatings. Research demonstrates that adding TBO-derived compounds to epoxy coatings significantly enhances their adhesion strength and corrosion protection performance, making them suitable for industrial applications (Pourhashem, Vaezi, & Rashidi, 2017).

  • Rare Earth Elements Removal from Wastewater TBO and similar compounds like TEOS have been investigated for their ability to remove rare earth elements (REE) from wastewater. This application is crucial for environmental protection and resource recovery. Studies show that TBO-related materials can be functionalized to enhance their affinity for REE, demonstrating their potential in wastewater treatment (Ramasamy et al., 2017).

  • Direct Amidation of Carboxylic Acids In the field of organic chemistry, TBO and its analogs like Tetramethyl orthosilicate (TMOS) are effective reagents for the direct amidation of carboxylic acids. This reaction is significant for synthesizing various organic compounds, including pharmaceuticals (Braddock et al., 2018).

  • Cement and Concrete Composites TBO-derived TEOS has been explored as a consolidant for Portland cement mortar, particularly in cultural heritage conservation. TEOS interacts with hydrated phases of the cement, enhancing its strength and durability, making it suitable for restoring heritage structures (Barberena-Fernández, Carmona-Quiroga, & Blanco-Varela, 2015).

  • Synthesis of Mesoporous Silica Particles The controlled polymerization and hydrolysis of TBO analogs like TMOS facilitate the synthesis of mesoporous silica particles. These particles, with unique structures and high surface area, are valuable in applications like drug delivery, filtration, and as catalyst supports (Ernawati et al., 2017).

  • Measuring Acidity in Industrial Applications TBO and related compounds' acidity measurement is vital in ensuring their quality for various applications, including coatings and intermediates in organic synthesis (Zhou Shu-qia, 2013).

  • Photocatalytic Activity and Compatibility Enhancement Surface-capping of nanoparticles with TBO-derived materials can decrease their photocatalytic activity while enhancing compatibility with organic compounds, useful in applications like sunscreen cosmetics (Cao & Zhang, 2011).

properties

IUPAC Name

tetrabenzyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H28O4Si/c1-5-13-25(14-6-1)21-29-33(30-22-26-15-7-2-8-16-26,31-23-27-17-9-3-10-18-27)32-24-28-19-11-4-12-20-28/h1-20H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINKQJJWJHNOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014639
Record name Tetrabenzyl orthosilicate
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Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrabenzyl orthosilicate

CAS RN

4424-00-4, 26952-29-4
Record name Silicic acid (H4SiO4) tetrakis(phenylmethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(methylphenyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(methylphenyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester
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Record name Tetrabenzyl orthosilicate
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Record name Tetrakis(methylphenyl) orthosilicate
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Record name Tetrabenzyl orthosilicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GWH Cheeseman, PFG Praill - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the chemistry of monoaryl derivatives of the aliphatic amines and their simple derivatives, monoarylated aliphatic alcohols and the …
Number of citations: 0 www.sciencedirect.com

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